molecular formula C15H22N2O6S2 B2594613 4-((4-Methoxyphenyl)sulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903306-61-6

4-((4-Methoxyphenyl)sulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2594613
CAS RN: 903306-61-6
M. Wt: 390.47
InChI Key: WVNNTHHAFOOSCP-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups, including sulfonyl, methoxyphenyl, and a diazaspiro[4.5]decane ring structure .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar diazaspiro[4.5]decane compounds can be synthesized via reactions involving substituted aryl halides and unactivated yne-en-ynes in the presence of a palladium catalyst . Another method involves copper-catalyzed difluoroalkylation of N-benzylacrylamides .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the diazaspiro[4.5]decane ring and various functional groups .

Scientific Research Applications

Spiro Scaffold Synthesis

The one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds is a remarkable achievement. Unactivated yne-en-ynes react with substituted aryl halides in the presence of Pd(OAc)₂–PPh₃, leading to the formation of diazaspiro[4.5]decane. This domino reaction involves highly regioselective C–C coupling and spiro scaffold steps .

Difluoroalkylated Derivatives

Researchers have developed an efficient method for synthesizing difluoroalkylated 2-azaspiro[4.5]decane derivatives. This involves copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. The reaction proceeds through a tandem radical addition and dearomatizing cyclization process, yielding novel compounds with potential applications .

Asymmetric Cyclopropanation

An optically active vinylic sulfoxide can be stereoselectively transformed into a chiral cyclopropane via a Michael addition reaction with an allyl Grignard reagent. This innovative cyclopropanation method enables the asymmetric construction of spiro[4.5]decane structures. The resulting compounds may find utility in medicinal chemistry and materials science .

properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-8-methylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6S2/c1-22-13-3-5-14(6-4-13)25(20,21)17-11-12-23-15(17)7-9-16(10-8-15)24(2,18)19/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNNTHHAFOOSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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